molecular formula C10H9ClF2O2 B13074738 Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate

Cat. No.: B13074738
M. Wt: 234.62 g/mol
InChI Key: JPVIYUIGBADPKZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is an organic compound with the molecular formula C10H9ClF2O2 and a molecular weight of 234.63 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate typically involves the esterification of 2-(6-chloro-2,3-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2,3-difluorophenyl)acetate
  • Methyl 2-(6-chloro-2,3-difluorophenyl)butanoate
  • Methyl 2-(6-chloro-2,3-difluorophenyl)pentanoate

Uniqueness

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Properties

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

methyl 2-(6-chloro-2,3-difluorophenyl)propanoate

InChI

InChI=1S/C10H9ClF2O2/c1-5(10(14)15-2)8-6(11)3-4-7(12)9(8)13/h3-5H,1-2H3

InChI Key

JPVIYUIGBADPKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)Cl)C(=O)OC

Origin of Product

United States

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